1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
CAS No.:
Cat. No.: VC15374862
Molecular Formula: C21H18N2O2S
Molecular Weight: 362.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18N2O2S |
|---|---|
| Molecular Weight | 362.4 g/mol |
| IUPAC Name | 1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C21H18N2O2S/c1-14-15(2)26-20-18(14)19(24)23(17-11-7-4-8-12-17)21(25)22(20)13-16-9-5-3-6-10-16/h3-12H,13H2,1-2H3 |
| Standard InChI Key | VOXUOFHZDZDYOM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=CC=C3)C4=CC=CC=C4)C |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Analysis
The compound’s backbone consists of a thieno[2,3-d]pyrimidine system, a bicyclic framework merging a thiophene ring with a pyrimidine moiety. This core is substituted at the N1 position with a benzyl group (), at C3 with a phenyl group (), and at C5 and C6 with methyl groups (). The 2,4-dione functional groups complete the pyrimidine ring, introducing hydrogen-bonding capabilities critical for molecular interactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 362.4 g/mol |
| IUPAC Name | 1-Benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4-dione |
| Canonical SMILES | CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=CC=C3)C4=CC=CC=C4)C |
| InChI Key | VOXUOFHZDZDYOM-UHFFFAOYSA-N |
The stereoelectronic profile of the molecule is dominated by its aromatic substituents, which enhance planar rigidity and π-π stacking potential. Computational models suggest that the benzyl and phenyl groups create a hydrophobic pocket, while the dione groups may participate in hydrogen bonding with biological targets.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions, beginning with the cyclization of substituted thiophenes. A common approach involves:
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Thiophene Functionalization: Introducing methyl groups at C5 and C6 via alkylation or Friedel-Crafts reactions.
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Pyrimidine Ring Formation: Cyclocondensation of the thiophene derivative with urea or thiourea derivatives under acidic or basic conditions.
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N-Substitution: Benzylation at N1 using benzyl halides in the presence of a base (e.g., KCO) and phenyl group introduction at C3 via Suzuki-Miyaura coupling.
Catalysts such as palladium complexes (e.g., Pd(PPh)) are critical for cross-coupling steps, achieving yields of 60–75% under optimized conditions. Microwave-assisted synthesis has been explored to reduce reaction times and improve regioselectivity.
Derivative Formation and Modifications
The compound serves as a scaffold for generating derivatives through reactions at its reactive sites:
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Dione Groups: Acylation or alkylation to modify hydrogen-bonding capacity.
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Benzyl Group: Hydrogenolysis to remove the benzyl moiety, enabling further functionalization.
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Methyl Groups: Oxidation to carboxylic acids or hydroxymethyl groups for enhanced solubility.
Applications in Drug Development
Lead Optimization Strategies
The compound’s modular structure allows for systematic optimization:
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Lipophilicity Adjustment: Replacing the benzyl group with polar substituents (e.g., pyridyl) to improve aqueous solubility.
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Bioisosteric Replacement: Substituting the thiophene ring with furan or pyrrole to alter metabolic stability.
Table 2: Comparative Pharmacokinetic Properties
| Parameter | Value (Parent Compound) | Optimized Derivative |
|---|---|---|
| LogP | 3.2 | 2.1 |
| Solubility (mg/mL) | 0.05 | 0.8 |
| Plasma Half-Life (hr) | 1.5 | 4.2 |
Future Directions and Challenges
While 1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione shows promise, key challenges remain:
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Target Identification: Elucidating precise molecular targets through proteomic and crystallographic studies.
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Formulation Development: Designing nanoparticle-based delivery systems to overcome solubility limitations.
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In Vivo Efficacy: Validating pharmacological activity in preclinical models of infection and oncology.
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